Product packaging for Glutaminylhistidine(Cat. No.:CAS No. 104018-08-8)

Glutaminylhistidine

Cat. No.: B14144499
CAS No.: 104018-08-8
M. Wt: 283.28 g/mol
InChI Key: JZOYFBPIEHCDFV-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glutaminylhistidine is a synthetic dipeptide composed of the amino acids L-glutamine and L-histidine. The unique chemical properties of the histidine side chain, particularly the imidazole ring, are often central to the function of histidine-containing peptides . This imidazole group provides potent proton-buffering capacity, metal ion chelation activity, and the ability to scavenge reactive oxygen and nitrogen species . As a result, analogous histidine-containing dipeptides, such as carnosine, are extensively studied for their roles as intracellular pH buffers, antioxidants, and inhibitors of advanced glycation end-product formation . Researchers investigate peptides like this compound to explore these cytoprotective mechanisms in various in vitro biochemical and cellular assays. The glutamine moiety may also contribute to metabolic pathways, given its established role as a key nitrogen donor and its importance in cellular energy metabolism . This compound is intended for research purposes only and is not approved for diagnostic or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17N5O4 B14144499 Glutaminylhistidine CAS No. 104018-08-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

104018-08-8

Molecular Formula

C11H17N5O4

Molecular Weight

283.28 g/mol

IUPAC Name

(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C11H17N5O4/c12-7(1-2-9(13)17)10(18)16-8(11(19)20)3-6-4-14-5-15-6/h4-5,7-8H,1-3,12H2,(H2,13,17)(H,14,15)(H,16,18)(H,19,20)/t7-,8-/m0/s1

InChI Key

JZOYFBPIEHCDFV-YUMQZZPRSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCC(=O)N)N

physical_description

Solid

Origin of Product

United States

Biosynthetic Origins and Metabolic Integration of Glutaminylhistidine

The formation of Glutaminylhistidine is predicated on the availability of its precursor amino acids, L-Histidine and L-Glutamine. Understanding their individual biosynthetic pathways is therefore essential to appreciating the metabolic context of this dipeptide.

L-Histidine Biosynthesis from Precursors

The biosynthesis of L-Histidine is a complex, multi-step process that begins with phosphoribosyl pyrophosphate (PRPP), a key intermediate in the pentose (B10789219) phosphate (B84403) pathway. wikipathways.orgwikipathways.org The initial and rate-determining step involves the condensation of ATP and PRPP, a reaction catalyzed by ATP-phosphoribosyl transferase. wikipedia.org This enzyme is subject to feedback inhibition by L-Histidine, ensuring tight regulation of the pathway. wikipedia.org

The pathway proceeds through a series of intermediates, with several reactions being catalyzed by multifunctional enzymes. wikipedia.org For instance, in organisms like E. coli and Saccharomyces cerevisiae, a single gene product can catalyze multiple steps. wikipathways.orgwikipedia.org Key intermediates in this pathway include phosphoribosyl-ATP, phosphoribosyl-AMP, and imidazole (B134444) glycerol (B35011) phosphate. wikipathways.orgpathbank.org The final steps involve the conversion of L-histidinol to L-histidinal and finally to L-Histidine. wikipathways.orgwikipathways.org

Table 1: Key Enzymes and Intermediates in L-Histidine Biosynthesis

StepPrecursorProductEnzyme(s)
1ATP + PRPPPhosphoribosyl-ATPATP-phosphoribosyl transferase
2Phosphoribosyl-ATPPhosphoribosyl-AMP (PRAMP)Phosphoribosyl-ATP pyrophosphatase
3PRAMPPhosphoribosylformimino-AICAR-PPhosphoribosyl-AMP cyclohydrolase
4Phosphoribosylformimino-AICAR-PPhosphoribulosylformimino-AICAR-PIsomerase
5Phosphoribulosylformimino-AICAR-P + GlutamineD-erythro-imidazole-glycerol-phosphate + AICAR + Glutamate (B1630785)Imidazole glycerol phosphate synthase
6D-erythro-imidazole-glycerol-phosphateImidazole acetol-phosphateImidazoleglycerol-phosphate dehydratase
7Imidazole acetol-phosphate + GlutamateL-histidinol-phosphate + α-ketoglutarateHistidinol-phosphate aminotransferase
8L-histidinol-phosphateL-histidinolHistidinol-phosphatase
9L-histidinol + NAD+L-histidinal + NADHHistidinol dehydrogenase
10L-histidinal + NAD+L-Histidine + NADHHistidinal dehydrogenase

Note: The specific enzymes and pathway details can vary between organisms.

L-Glutamine Biosynthesis and Cellular Homeostasis

L-Glutamine is the most abundant amino acid in human blood and plays a central role in nitrogen metabolism and transport. turkupetcentre.net Its synthesis is a relatively straightforward process catalyzed by the enzyme glutamine synthetase. wikipedia.orguniprot.org This enzyme facilitates the ATP-dependent condensation of L-glutamate and ammonia (B1221849) to form L-Glutamine. uniprot.orgwikipedia.org

Glutamine synthetase is a crucial enzyme for ammonia detoxification, particularly in the brain and liver. uniprot.org The majority of L-Glutamine production occurs in skeletal muscle. wikipedia.org Cellular homeostasis of glutamine is tightly regulated, as it serves as a primary nitrogen donor for the synthesis of nucleotides, other amino acids, and various biomolecules. turkupetcentre.net

Table 2: L-Glutamine Synthesis

ReactantsProductEnzyme
L-Glutamate + NH₃ + ATPL-Glutamine + ADP + PiGlutamine Synthetase

Putative Enzymatic Synthesis Pathways for this compound

While the precise enzymatic machinery responsible for the direct synthesis of this compound is not extensively characterized in the provided literature, the formation of a peptide bond between L-Glutamine and L-Histidine would likely be catalyzed by a peptide synthetase or a ligase. Such enzymes are involved in the non-ribosomal synthesis of peptides. The synthesis would involve the activation of one amino acid, typically via adenylation, followed by a nucleophilic attack by the amino group of the second amino acid.

Given the roles of its constituent amino acids, it is plausible that this compound is formed in specific cellular contexts where both glutamine and histidine are abundant and a biological need for this dipeptide exists. Research into the enzymatic synthesis of various dipeptides has identified several classes of enzymes capable of such reactions, often in microbial systems. mdpi.comnih.govfrontiersin.org

Role of this compound within Broader Amino Acid Metabolic Networks

This compound has been identified as a metabolite in various biological systems, suggesting its integration into broader amino acid metabolic networks. For instance, studies have shown its presence in the liver and its correlation with other metabolites involved in amino acid metabolism. nih.gov

In a study on feed efficiency in pigs, this compound was found to be negatively correlated with the residual feed intake (RFI), suggesting a role in efficient nutrient utilization. researchgate.net This finding points towards its importance in intestinal health and metabolism, as glutamine is a key fuel for intestinal cells. researchgate.net Furthermore, a study on Mongolian horses undergoing endurance exercise identified this compound as one of the metabolites showing a positive correlation with creatine (B1669601) kinase content, indicating a potential role in energy metabolism and muscle response to exercise. mdpi.com

The metabolism of this compound itself would likely involve hydrolysis back to its constituent amino acids, L-Glutamine and L-Histidine, by peptidases. These amino acids can then re-enter their respective metabolic pathways. Histidine can be catabolized to glutamate, which can then be used in the tricarboxylic acid (TCA) cycle or for the synthesis of other compounds. nih.govnih.gov Glutamine is a versatile metabolite that can be converted to glutamate and then to α-ketoglutarate, a key intermediate in the TCA cycle. turkupetcentre.net

Interconnectivity with Central Carbon Metabolism

The metabolic fate of this compound is intrinsically linked to central carbon metabolism, primarily through the catabolism of its constituent amino acids. Central carbon metabolism encompasses the core pathways of glycolysis, the pentose phosphate pathway, and the tricarboxylic acid (TCA) cycle, which are responsible for generating energy and biosynthetic precursors. metwarebio.comcreative-proteomics.com

The breakdown of histidine ultimately yields glutamate, which can be deaminated to form α-ketoglutarate, a direct entrant into the TCA cycle. news-medical.net Similarly, glutamine is readily converted to glutamate by the enzyme glutaminase, and subsequently, glutamate dehydrogenase can convert glutamate to α-ketoglutarate. turkupetcentre.net This anaplerotic replenishment of TCA cycle intermediates is crucial for maintaining the cycle's function, especially in highly proliferative cells or during specific metabolic states. nih.gov

Biological Roles and Molecular Mechanisms of Glutaminylhistidine Action

Involvement in Oxidative Stress Response and Energy Metabolism Regulation

Glutaminylhistidine has been identified as a metabolite involved in conditions of high energy demand and potential oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, leading to cellular damage. researchgate.net Efficient energy metabolism is crucial for cellular function, and its disruption is often linked with oxidative stress. nih.govwikipedia.org

In a study on Mongolian horses undergoing endurance exercise, a condition known to induce oxidative imbalance, this compound was identified as a key differential metabolite. nih.gov Its levels showed a significant positive correlation with serum creatine (B1669601) kinase (CK), an enzyme that leaks from damaged muscles and is a well-known marker of exercise-induced muscle stress. nih.govnih.gov This association suggests that this compound may be involved in the metabolic response to the physiological stress of intense exercise, where both energy metabolism and oxidative stress are significantly modulated. nih.govnih.gov While the precise mechanism is not fully elucidated, the roles of its constituent amino acids offer clues. Glutamine serves as a key oxidative fuel and is involved in regulating redox potential, while histidine and its derivatives are known for scavenging reactive oxygen species. nih.govnih.gov

Research into neuroprotective peptides has also highlighted the link between certain peptides, oxidative stress, and energy metabolism. For instance, specific peptides have been shown to protect cells by modulating pathways like the Sirt3/SOD/ROS pathway, which is central to managing oxidative stress, and by preserving mitochondrial function and glycolysis to regulate energy metabolism. researchgate.net

Contribution to Gut Microbiome-Host Metabolic Interactions and Feed Efficiency

The gut microbiome plays a critical role in host metabolism, influencing nutrient absorption and energy harvesting. plos.orgsolvobiotech.com this compound has emerged as a significant metabolite in the context of these interactions, particularly concerning feed efficiency in livestock. Feed efficiency is a vital economic trait, and understanding its biological drivers is of great interest. plos.orgresearchgate.net

A comprehensive study involving a commercial pig cohort identified this compound as a key serum metabolite linked to feed efficiency. physiology.org The study found that the level of this compound was the most negatively correlated metabolite with the Residual Feed Intake (RFI), a measure where lower values indicate higher feed efficiency. researchgate.netphysiology.org This indicates that pigs with higher levels of circulating this compound are more efficient at converting feed into body mass. physiology.org The research suggested that the gut microbiota of these highly efficient pigs may possess a greater capacity for protein degradation, fermentation, and transport. researchgate.netphysiology.org

The constituent amino acids of this compound are crucial for gut health. Glutamine is a primary fuel for intestinal cells and is vital for maintaining the integrity of the intestinal mucosa. physiology.org Histidine can also modulate the gut microbiota. mdpi.com The presence of this compound in higher-efficiency animals points to a complex interplay between the host's genetics, the gut microbiome's metabolic functions, and the resulting metabolic profile that supports efficient growth. physiology.org

Table 1: Correlation of Serum Metabolites with Residual Feed Intake (RFI) in Pigs This interactive table is based on findings indicating this compound's strong negative correlation with RFI, signifying a positive association with feed efficiency.

MetaboliteCorrelation with RFIImplication for Feed Efficiency
This compound Strongly Negative researchgate.netphysiology.orgHigher levels associated with High Efficiency
Other Amino Acid MetabolitesGenerally Negative researchgate.netphysiology.orgHigher levels associated with High Efficiency
Prevotella spp. (Gut Bacteria)Positive physiology.orgHigher abundance associated with Low Efficiency

Association with Physiological Adaptations in Specific Biological Systems (e.g., Endurance Exercise in Equine Models)

The body undergoes significant physiological adaptations to cope with extreme challenges like endurance exercise. These adaptations involve complex changes in energy metabolism, muscle physiology, and stress responses. wikipedia.org Metabolomic studies have proven valuable in identifying biomarkers that reflect these adaptive processes.

In equine models, particularly in Mongolian horses known for their exceptional endurance, this compound has been identified as a metabolite associated with the response to prolonged exercise. nih.gov A study analyzing the metabolic changes in these horses after a 20 km endurance exercise found 122 differential metabolites. nih.gov Among these, this compound showed a distinct positive correlation with the serum content of creatine kinase (CK). nih.govnih.gov

Elevated CK is a hallmark of muscle exertion and micro-damage, which are stimuli for physiological adaptation and conditioning. nih.gov The correlation of this compound with CK suggests its involvement in the metabolic cascade that occurs during strenuous physical activity. nih.govnih.gov It may be released during the breakdown or remodeling of muscle proteins or reflect an altered metabolic state geared towards recovery and adaptation. This finding positions this compound as a potential biomarker for monitoring the physiological strain and adaptive response of equine athletes to endurance training. nih.gov

Table 2: Metabolites Correlating with Creatine Kinase (CK) in Endurance Horses Post-Exercise This interactive table highlights this compound among other metabolites that correlate with CK levels, a marker for muscle stress and adaptation in response to endurance exercise.

MetaboliteCorrelation with CK ContentPotential Role
This compound Positive nih.govnih.govIndicator of exercise-induced metabolic stress/adaptation
Uric acidPositive nih.govnih.govMarker of oxidative-imbalance injury
L-TyrosinePositive nih.govnih.govInvolved in energy metabolism and neurotransmitter synthesis
Glycyl-HistidinePositive nih.govnih.govIndicator of peptide metabolism changes
Indole-3-acetamideNegative nih.govnih.govPotentially protective role

Modulation of Cellular Processes in Disease Models (e.g., Altered Metabolite Profiles in Echinococcosis)

Metabolomics, the study of small molecule metabolites, provides a powerful lens to observe the molecular underpinnings of disease. Altered metabolite profiles can reveal how cellular processes are modulated by a pathological condition. In the context of the parasitic disease echinococcosis, caused by Echinococcus granulosus, this compound has been identified as a significantly altered metabolite.

Echinococcosis is a severe zoonotic disease where the parasite forms cysts, primarily in the liver, leading to significant host pathology. A metabolomic study using a mouse model of echinococcosis analyzed the metabolic profiles of liver and feces to understand the molecular mechanisms of the disease. The results showed a significant upregulation of this compound in the liver tissue of infected mice compared to the control group. This finding was part of a broader metabolic disruption involving amino acids, nucleotides, and bile acids, indicating a profound systemic response to the parasitic infection.

The increase in this compound suggests a specific modulation of amino acid or peptide metabolism within the liver in response to the parasite's presence. This could be related to the host's inflammatory response, attempts at tissue repair, or metabolic alterations induced by the parasite itself for its own survival and growth. This makes this compound a metabolite of interest in understanding the pathophysiology of echinococcosis and potentially as a biomarker for the disease.

Interactions with Amino Acid Transport Systems and Cellular Uptake Mechanisms

The transport of amino acids and small peptides across cell membranes is a fundamental process mediated by a diverse group of transporter proteins, primarily from the Solute Carrier (SLC) family. The cellular uptake of this compound is understood through the mechanisms that handle dipeptides.

The primary transporters responsible for the intestinal and renal absorption of di- and tripeptides are the proton-coupled oligopeptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2). researchgate.net These transporters are characterized by their remarkably broad substrate specificity, allowing them to transport virtually all of the 400 possible dipeptides and 8,000 tripeptides. nih.govresearchgate.net PEPT1, found mainly in the intestine, is a high-capacity, low-affinity transporter, which is ideal for absorbing the large quantities of peptides generated from dietary protein digestion. researchgate.netphysiology.org PEPT2 is a high-affinity, low-capacity transporter found predominantly in the kidneys for reabsorption, but also in other tissues. mdpi.com

Given that this compound is a dipeptide, its cellular uptake is mediated by these transport systems. researchgate.net The transport process is electrogenic, driven by a proton gradient across the cell membrane. nih.govresearchgate.net Once inside the cell, dipeptides like this compound are typically hydrolyzed by cytoplasmic peptidases into their constituent amino acids, glutamine and histidine, which then enter their respective metabolic pathways. The efficiency of this transport system is crucial for nitrogen assimilation and is also exploited for the delivery of peptidomimetic drugs. researchgate.netphysiology.org

Potential as a Bioregulatory Molecule or Signaling Intermediate

The evidence from diverse biological contexts suggests that this compound may function as a bioregulatory molecule or a signaling intermediate, reflecting specific physiological or pathological states. Its concentration appears to be modulated in response to various stimuli, from exercise to disease, indicating its role as a sensitive biomarker.

Metabolic Efficiency Signal: In pigs, higher levels of this compound are a strong indicator of superior feed efficiency. researchgate.netphysiology.org This suggests it may be part of a signaling network between the gut microbiome and the host that regulates nutrient partitioning and energy utilization.

Physiological Stress Marker: In horses, its correlation with creatine kinase during endurance exercise points to its role as an indicator of muscle stress and adaptation. nih.govnih.gov It reflects the intensity of the physiological challenge and the ongoing metabolic response.

Disease Biomarker: The significant upregulation of this compound in the livers of mice with echinococcosis highlights its potential as a disease-specific biomarker. Its presence signals a distinct metabolic reprogramming associated with the host-parasite interaction.

While it may not be a primary signaling molecule in the classical sense, like a hormone, its changing levels convey information about the metabolic status of the organism. The biological activities of its constituent amino acids—glutamine's role in metabolism, immunity, and cell signaling, and histidine's functions as a proton buffer and precursor to the signaling molecule histamine—further support the potential for their combined dipeptide form to possess bioregulatory importance. nih.govnih.gov

Enzymatic Degradation and Catabolic Pathways of Glutaminylhistidine

Mechanisms of Peptide Bond Hydrolysis in Biological Systems

A peptide bond is a type of amide bond that links two amino acids. wikipedia.org While thermodynamically favorable, the hydrolysis of this bond in a neutral aqueous environment is an exceedingly slow process due to a high activation energy. medschoolcoach.com In living organisms, this reaction is efficiently catalyzed by a class of enzymes called peptidases (or proteases). wikipedia.orgmedschoolcoach.com

The general mechanism for enzymatic peptide bond hydrolysis involves the activation of a water molecule to act as a nucleophile. This water molecule attacks the carbonyl carbon of the peptide bond. This attack leads to the formation of a short-lived tetrahedral intermediate. fiveable.me The enzyme facilitates the collapse of this intermediate, leading to the cleavage of the carbon-nitrogen bond and the subsequent release of the two separate amino acids, with a hydroxyl group attaching to the carbonyl carbon to form a carboxyl group and a hydrogen atom attaching to the nitrogen to form an amino group.

Proteases exhibit varying degrees of specificity. Some can cleave a wide range of peptide bonds, while others are highly specific, recognizing and cleaving only at particular amino acid sequences. The breakdown of a dipeptide like glutaminylhistidine would be carried out by dipeptidases.

Catabolism of Constituent Amino Acids Derived from this compound

Following the hydrolysis of the peptide bond, the resulting free L-glutamine and L-histidine are catabolized through distinct metabolic pathways. The carbon skeletons of both amino acids are ultimately converted into intermediates of the citric acid cycle. libretexts.org

Histidine catabolism primarily occurs in the liver and skin and proceeds through several key pathways. creative-proteomics.com

The most common route is the Histidase Pathway , which involves a non-oxidative deamination. mdpi.com The initial and rate-limiting step is catalyzed by the enzyme histidine ammonia-lyase (histidase) , which removes the alpha-amino group from L-histidine to form trans-urocanic acid and ammonia (B1221849). mdpi.comnih.gov In the liver, urocanic acid is then converted by urocanase to 4-imidazolone-5-propionic acid. creative-proteomics.com This intermediate is subsequently hydrolyzed by imidazolonepropionase to yield N-formiminoglutamate (FIGLU). wikipedia.org In the final step, the formimino group of FIGLU is transferred to tetrahydrofolate by the enzyme glutamate (B1630785) formiminotransferase , producing L-glutamate and 5,10-methenyl-tetrahydrofolate. nih.gov This final reaction links histidine catabolism directly to one-carbon metabolism. nih.gov

An alternative route is the Transaminase Pathway . In this pathway, histidine undergoes transamination to produce imidazole-pyruvic acid. mdpi.com This pathway is generally less active than the histidase pathway but can become significant in cases of histidase deficiency. mdpi.com Imidazole-pyruvic acid can be further reduced to imidazole-lactic acid. mdpi.com Another minor pathway involves the decarboxylation of histidine by histidine decarboxylase to form histamine. creative-proteomics.comontosight.ai

Table 1: Key Enzymes and Products in Major Histidine Catabolic Pathways
PathwayKey EnzymeSubstrateMajor Product(s)
Histidase PathwayHistidine ammonia-lyase (Histidase)L-Histidinetrans-Urocanic acid, Ammonia
Histidase PathwayUrocanasetrans-Urocanic acid4-Imidazolone-5-propionic acid
Histidase PathwayImidazolonepropionase4-Imidazolone-5-propionic acidN-Formiminoglutamate (FIGLU)
Histidase PathwayGlutamate formiminotransferaseN-Formiminoglutamate (FIGLU)L-Glutamate
Transaminase PathwayHistidine TransaminaseL-HistidineImidazole-pyruvic acid

The catabolism of glutamine is initiated by a deamidation reaction catalyzed by the enzyme glutaminase . capes.gov.brnih.gov This enzyme hydrolyzes the side-chain amide group of glutamine, releasing ammonia and forming glutamate. libretexts.orgashpublications.org This reaction is crucial in many tissues for nitrogen metabolism and energy production.

Glutaminase activity is particularly high in the kidneys, where the ammonia produced plays a vital role in buffering urinary acids. It is also significant in the intestine, where glutamine is a primary respiratory fuel for enterocytes, and in the brain for the synthesis of the neurotransmitter glutamate. capes.gov.br

In addition to glutaminase, which acts on free glutamine, protein-glutaminase is an enzyme that can deamidate glutamine residues that are part of a peptide or protein chain, converting them directly to glutamic acid residues. mdpi.comuniprot.org

Table 2: Key Enzyme in Glutamine Catabolism
EnzymeSubstrateReaction TypeProducts
GlutaminaseL-GlutamineDeamidation (Hydrolysis)L-Glutamate, Ammonia
Protein-glutaminaseGlutamine residue (in peptide/protein)Deamidation (Hydrolysis)Glutamic acid residue, Ammonia

Histidine Catabolic Enzymes and Pathways (e.g., Histidase Pathway, Transaminase Pathway)

Influences of Dietary Factors on Dipeptide Catabolism

The rate of dipeptide and amino acid catabolism is not static but can be significantly modulated by dietary factors, particularly the quantity and composition of ingested protein.

High-protein diets can lead to an upregulation of the enzymes involved in amino acid breakdown. For instance, the gene expression and activity of histidase increase in response to diets with high protein content or those with an imbalance of amino acids. mdpi.com This adaptation allows the body to efficiently process the excess amino acids for energy or excretion.

Advanced Analytical Methodologies for Glutaminylhistidine Research

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating and purifying components of a mixture. For dipeptide analysis, several high-performance liquid chromatography (HPLC) based methods are utilized.

High-Performance Liquid Chromatography (HPLC) for Dipeptide Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids and dipeptides. myfoodresearch.com It offers high-throughput capabilities, good separation of analytes in a relatively short time, and the ability to quantify low levels of these compounds with good sensitivity. myfoodresearch.com However, a key challenge in analyzing compounds like Glutaminylhistidine is that they often lack a chromophore, making detection by UV-Vis or fluorescence detectors difficult without derivatization. myfoodresearch.com

To overcome this, pre-column or post-column derivatization is commonly employed. myfoodresearch.com For instance, phenyl isothiocyanate is a reagent used to derivatize amino acids, which can then be separated on a reversed-phase column and detected by UV. researchgate.net The successful separation of dipeptides by HPLC relies on optimizing several factors, including the choice of stationary phase, mobile phase composition, and gradient elution, to ensure good resolution of individual metabolites. nih.gov

Metabolic profiling using HPLC can be enhanced by coupling it with detectors like coulometric electrochemical arrays, which separate compounds based on both hydrophobicity and oxidation potential. researchgate.net This two-dimensional separation can resolve peaks that would otherwise overlap when using only hydrophobicity as the separation criterion. researchgate.net

Table 1: HPLC Method Parameters for Amino Acid and Dipeptide Analysis

ParameterDetailsSource
Technique Reversed-Phase HPLC researchgate.net
Derivatization Agent Phenyl Isothiocyanate researchgate.net
Column ODS2 researchgate.net
Detection UV at 254 nm researchgate.net
Mobile Phase A: 0.14 M ammonium (B1175870) acetate (B1210297) buffer (pH 6.4) with 0.05% triethylamineB: 60:40 (v/v) acetonitrile–water researchgate.net
Flow Rate 1.1 mL min–1 researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering dramatic increases in resolution, speed, and sensitivity compared to traditional HPLC. waters.com This is achieved by using columns packed with smaller particles (typically less than 2 µm) and operating at higher pressures. waters.comijsrtjournal.com The enhanced resolution of UPLC is particularly beneficial for the analysis of complex biological samples, where it can separate closely eluting peaks and provide sharper chromatographic peaks. waters.comwaters.com

In the context of dipeptide analysis, UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) has been successfully used for the quantification of numerous dipeptides. nih.gov To improve sensitivity and chromatographic separation, derivatization agents like 6-aminoquinolyl-N-hydroxysuccinimudyl carbamate (B1207046) (AQC) can be used, which labels primary and secondary amines. nih.gov This approach has enabled the identification and quantification of dozens of dipeptides, revealing organ-specific distribution patterns. nih.gov The flexibility of UPLC allows for various analytical goals, from ultra-fast analysis to achieving ultra-high resolution. waters.com

Table 2: Comparison of HPLC and UPLC Technologies

FeatureHPLCUPLCSource
Particle Size > 2.5 µm< 2 µm ijsrtjournal.comresearchgate.net
Operating Pressure Up to 400 barsUp to 1030 bar (15,000 psi) waters.comresearchgate.net
Resolution GoodSignificantly Higher waters.comwaters.com
Analysis Time LongerShorter ijsrtjournal.com
Solvent Consumption HigherLower ijsrtjournal.com

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Metabolites

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful separation technique for polar and hydrophilic compounds like this compound. sigmaaldrich.comnih.gov It utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile. sigmaaldrich.com This setup allows for the retention and separation of polar analytes that are often poorly retained in reversed-phase liquid chromatography (RPLC). uu.se

The retention mechanism in HILIC is primarily based on the partitioning of the analyte between the mobile phase and a water-enriched layer on the surface of the hydrophilic stationary phase. sigmaaldrich.com HILIC is highly compatible with mass spectrometry due to the high organic content of the mobile phase, which enhances ionization efficiency. nih.gov This technique has been successfully applied in untargeted metabolomics to enhance plasma metabolome coverage by effectively separating polar metabolites. nih.gov HILIC can separate a wide range of polar compounds, including amino acids, sugars, and peptides, without the need for derivatization. mdpi.com

Table 3: Characteristics of HILIC for Polar Metabolite Analysis

CharacteristicDescriptionSource
Principle Partitioning of polar analytes between a high organic mobile phase and a water-enriched layer on a polar stationary phase. sigmaaldrich.com
Analytes Polar and hydrophilic compounds such as amino acids, peptides, sugars, and nucleotides. uu.semdpi.com
Advantages - Good retention of polar compounds.- Compatibility with mass spectrometry.- Separation without derivatization. uu.semdpi.comresearchgate.net
Mobile Phase High concentration of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer. sigmaaldrich.com

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like gas or liquid chromatography, it provides a powerful tool for the identification and quantification of molecules.

Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolomics

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the in-depth profiling of complex samples in metabolomics. chromatographyonline.com It is particularly well-suited for the analysis of small, volatile, and semi-volatile organic molecules. thermofisher.com For the analysis of polar metabolites like amino acids and dipeptides, a derivatization step is necessary to make them volatile enough for GC analysis. chromatographyonline.comnih.gov

GC-MS has been used in untargeted metabolomics to compare the chemical profiles of different samples, identifying a wide range of compounds including amino acids and dipeptides. chromatographyonline.com The technique is considered a "gold standard" for forensic substance identification due to its ability to provide a specific test for the presence of a particular substance. wikipedia.org In metabolomics, GC-MS can be used to determine compounds in biological fluids like urine, even at minor concentrations, which is valuable for diagnosing metabolic disorders. wikipedia.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Targeted and Untargeted Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a powerful and versatile technique for both targeted and untargeted analysis of a wide range of compounds, including dipeptides. americanpharmaceuticalreview.comwikipedia.org This method combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. wikipedia.org

Untargeted analysis aims to measure as many metabolites as possible in a sample to generate hypotheses and discover novel compounds. lcms.czchromatographyonline.com It provides a global overview of the metabolome. americanpharmaceuticalreview.com

Targeted analysis , on the other hand, focuses on the accurate quantification of a predefined set of known metabolites. americanpharmaceuticalreview.comlcms.cz This approach is hypothesis-driven and provides precise quantitative data. lcms.cz

A semi-targeted approach has also emerged, combining the strengths of both strategies. americanpharmaceuticalreview.com It focuses on the confident annotation and quantification of a specific set of metabolites while also performing untargeted analysis to discover new molecular connections in a single run. americanpharmaceuticalreview.com

LC-MS/MS methods have been developed for the comprehensive quantification of hundreds of plasma metabolites, including polar compounds like amino acids, using a combination of reversed-phase and HILIC chromatography. mdpi.com These methods often employ techniques like fast polarity switching and scheduled selected reaction monitoring (SRM) to enhance metabolome coverage and throughput. mdpi.com

Table 4: Comparison of Targeted and Untargeted LC-MS Analysis

FeatureTargeted AnalysisUntargeted AnalysisSource
Goal Accurate quantification of a predefined group of metabolites.Global overview of all detectable metabolites in a sample. americanpharmaceuticalreview.com
Approach Hypothesis-driven.Hypothesis-generating, discovery-oriented. lcms.czchromatographyonline.com
Output Absolute or accurate relative quantification.Relative concentrations, overview of changes. americanpharmaceuticalreview.com
Compound Scope Predefined and known metabolites.Known and unknown metabolites. americanpharmaceuticalreview.com

Multiple Reaction Monitoring (MRM-MS) for Quantitative Dipeptide Analysis

Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is a highly sensitive and specific targeted mass spectrometry technique used for the quantitative analysis of molecules, including dipeptides like this compound, within complex biological mixtures. washington.eduproteomics.com.au This method utilizes a triple quadrupole mass spectrometer, which acts as a two-stage mass filter to enhance selectivity and sensitivity. washington.eduresearchgate.net

The process begins with the selection of a specific precursor ion, in this case, the protonated this compound molecule, in the first quadrupole (Q1). This isolated precursor ion is then fragmented in the second quadrupole (Q2), which functions as a collision cell. Finally, the third quadrupole (Q3) is set to detect specific, predetermined fragment ions (product ions) that are characteristic of the precursor ion. washington.eduresearchgate.net The specific pair of mass-to-charge (m/z) values for the precursor and fragment ions is referred to as a "transition." washington.edu By monitoring these unique transitions, MRM can achieve high specificity and significantly reduce background noise, leading to a 100-fold or greater enhancement in the lower limit of detection compared to untargeted full-scan mass spectrometry methods. washington.edu

The development of an MRM assay is an iterative process that involves several key steps: ahajournals.orgumich.edu

Selection of Proteotypic Peptides: For protein quantification, unique peptides that represent the protein of interest are chosen. In the case of dipeptide analysis, the target molecule itself is the focus.

Optimization of Transitions: This involves selecting the most intense and stable fragment ions for monitoring and optimizing the collision energy to maximize their signal response. washington.edu

Assay Validation: The analytical performance of the assay is validated using biological samples to ensure accuracy and reproducibility. umich.edu

The multiplexing capability of MRM allows for the simultaneous quantification of hundreds of analytes in a single chromatographic run by using timed ion selection windows as peptides elute. researchgate.netahajournals.org This high-throughput capacity makes MRM an invaluable tool for both biomarker discovery and validation in clinical research. ahajournals.org

Table 1: Key Parameters in MRM-MS for Dipeptide Analysis

ParameterDescriptionSignificance in this compound Analysis
Precursor Ion (m/z) The mass-to-charge ratio of the intact, ionized this compound molecule.Essential for the initial selection and isolation of the target dipeptide in Q1.
Product Ion(s) (m/z) The mass-to-charge ratios of specific fragments generated from the precursor ion in the collision cell (Q2).Characteristic fragments provide high specificity for this compound, distinguishing it from other molecules.
Collision Energy (CE) The energy applied in Q2 to induce fragmentation of the precursor ion.Optimized to produce the most abundant and stable product ions for sensitive detection.
Dwell Time The time spent monitoring a specific transition.Balanced to ensure sufficient signal is acquired for each transition without compromising the number of analytes that can be monitored.
Retention Time (RT) The time at which this compound elutes from the liquid chromatography (LC) column.Provides an additional layer of identification and separates it from isomeric or isobaric compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Metabolic Fingerprinting

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure, dynamics, and metabolic profile of biological samples. fepbl.commdpi.com It is based on the principle that certain atomic nuclei, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at a specific frequency. libretexts.org This resonance frequency is highly sensitive to the local chemical environment of the nucleus, providing a unique fingerprint of the molecule. libretexts.org

For the structural elucidation of dipeptides like this compound, NMR is invaluable. One-dimensional (1D) NMR techniques, such as ¹H NMR, provide initial information on the types and number of protons in the molecule. mdpi.comspringernature.com More advanced two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between atoms and thus determining the complete molecular structure. mdpi.com These techniques allow researchers to piece together the amino acid sequence and confirm the peptide bond between glutamine and histidine.

Beyond structural analysis, NMR is a cornerstone of metabolomics, enabling metabolic fingerprinting and profiling. mdpi.comfrontiersin.org Metabolic fingerprinting uses the NMR spectrum as a characteristic signature of a biological sample, allowing for rapid classification without necessarily identifying every compound. mdpi.com In contrast, metabolic profiling involves the identification and quantification of a range of metabolites within a sample. mdpi.com NMR's ability to simultaneously detect and quantify a broad spectrum of metabolites in complex matrices like urine, blood, and tissue extracts makes it ideal for studying the metabolic context of this compound. fepbl.complos.org Its high reproducibility and quantitative accuracy are advantageous for monitoring metabolic changes in response to various stimuli. fepbl.com

Sample Preparation Strategies for Dipeptide Analysis (e.g., Hydrolysis, Derivatization)

Effective sample preparation is a critical step for the accurate analysis of dipeptides like this compound, particularly when using techniques like liquid chromatography-mass spectrometry (LC-MS). The main goals of sample preparation are to remove interfering substances from the complex sample matrix and to enhance the detectability of the target analytes. lcms.cz Two common strategies employed are hydrolysis and derivatization.

Hydrolysis is the process of breaking down larger molecules, such as proteins and peptides, into their constituent amino acids. waters.com This is often necessary when the aim is to determine the total amino acid composition of a sample. lcms.cz Acid hydrolysis, typically using 6N hydrochloric acid (HCl) at elevated temperatures (e.g., 110-116°C for 24 hours), is a widely used method. waters.comwaters.com However, this harsh method can lead to the degradation of certain amino acids. Alternative methods, such as alkaline hydrolysis, are used for the analysis of specific amino acids like tryptophan. waters.com For dipeptide analysis, hydrolysis would be used to break the peptide bond of this compound, releasing glutamine and histidine, which can then be quantified.

Derivatization involves chemically modifying the analyte to improve its chromatographic properties or detection sensitivity. jst.go.jpresearchgate.net For dipeptides and amino acids, derivatization often targets the primary or secondary amine groups. jst.go.jp This is particularly useful for LC-MS analysis as it can enhance ionization efficiency and improve fragmentation patterns, leading to better sensitivity and specificity. jst.go.jpmdpi.com Several derivatization reagents have been developed for this purpose, including:

Phenyl isocyanate (PIC): Reacts with the free amino group of dipeptides under mild conditions. jst.go.jpresearchgate.net

Dansyl chloride: A common reagent for fluorescent labeling and improving mass spectrometric detection. mdpi.comacs.org

AccQ•Fluor™ reagent (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate): Used in the AccQ•Tag method for amino acid analysis. lcms.cz

The choice of derivatization agent depends on the analytical platform and the specific requirements of the study. For instance, some reagents are designed to improve enantiomeric separation, allowing for the distinction between D- and L-amino acids. mdpi.com

Integration of Omics Technologies (Metabolomics, Metagenomics) for Systems-Level Understanding

A systems-level understanding of the role of this compound requires integrating data from multiple "omics" technologies, primarily metabolomics and metagenomics, within the broader framework of systems biology. wikipedia.orgisbscience.org Systems biology aims to understand the complex interactions within biological systems as a whole, rather than focusing on individual components. wikipedia.org

Metabolomics , the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, provides a direct functional readout of the physiological state. frontiersin.orgfrontiersin.org As this compound is a metabolite, metabolomics studies are central to understanding its context. Targeted metabolomics can precisely quantify this compound and related compounds, while untargeted approaches can provide a broader snapshot of the metabolic landscape, revealing pathways that are influenced by or influence the levels of this dipeptide. frontiersin.orgplos.org Studies have used metabolomics to identify changes in amino acid and dipeptide levels in various physiological and pathological conditions. frontiersin.orgnih.gov

Metagenomics involves the study of genetic material recovered directly from environmental samples, such as the gut microbiome. plos.org By analyzing the collective genomes of a microbial community, metagenomics can reveal the functional potential of the microbiome, including the genes and pathways involved in the synthesis, transport, and metabolism of dipeptides. plos.orgmdpi.com For example, metagenomic analysis can identify bacterial genes encoding for dipeptide transport systems (dpp operons) and peptidases that may act on this compound. microbiologyresearch.org Integrating metagenomic data with metabolomic profiles can link the presence and abundance of specific microbial genes to the levels of this compound and other metabolites in the host, providing insights into host-microbe interactions. nih.gov

By combining these omics datasets, researchers can build computational and mathematical models to simulate and predict the behavior of the biological system. wikipedia.orgnih.gov This integrated approach allows for the formulation of new hypotheses about how the interactions between genes, proteins, and metabolites, including this compound, give rise to emergent properties of the system, such as health and disease states. isbscience.org

Chemical Synthesis and Derivatization Strategies for Glutaminylhistidine and Analogs

Solid-Phase Peptide Synthesis (SPPS) Methodologies for Dipeptide Construction.scielo.brnih.govwikipedia.orgacs.org

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method for synthesizing peptides, including dipeptides like Glutaminylhistidine. wikipedia.org In SPPS, the peptide chain is assembled step-by-step while one end is attached to an insoluble polymer support, or resin. nih.govwikipedia.org This approach simplifies the purification process, as excess reagents and byproducts can be washed away by filtration after each reaction step. iris-biotech.de The synthesis typically proceeds from the C-terminus to the N-terminus. nih.govwikipedia.org For the synthesis of this compound, the histidine residue would first be anchored to the resin, followed by the coupling of the glutamine residue.

The choice of resin is critical. For instance, Trityl chloride resin is often used for the synthesis of peptide acids because it allows for the cleavage of the final peptide from the resin under mild acidic conditions, minimizing side reactions. scielo.br SPPS has been successfully used to synthesize the dipeptide histidine-β-alanine, demonstrating its applicability for creating dipeptides with potential chelating properties. scielo.br

Fmoc/Boc Chemistry and Protecting Group Strategies.iris-biotech.deamericanpeptidesociety.orglifetein.com

To ensure the correct peptide sequence is formed, the reactive groups of the amino acids that are not involved in the peptide bond formation must be temporarily blocked by protecting groups. wikipedia.org The two most common strategies for protecting the α-amino group are the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies. americanpeptidesociety.orglifetein.com

The Fmoc strategy is favored in modern peptide synthesis due to its mild deprotection conditions. americanpeptidesociety.org The Fmoc group is stable under acidic conditions but is removed by a base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF). americanpeptidesociety.orglifetein.com This allows for the use of acid-labile protecting groups for the side chains of the amino acids, which can be removed at the end of the synthesis along with cleavage from the resin. lifetein.com

The Boc strategy , on the other hand, uses an acid-labile Boc group for Nα-protection, which is removed by treatment with an acid like trifluoroacetic acid (TFA). nih.govamericanpeptidesociety.org The side-chain protecting groups in this strategy are typically benzyl-based and are removed by a strong acid, such as hydrofluoric acid (HF), during the final cleavage step. nih.gov While effective, the harsher acidic conditions of the Boc strategy can sometimes lead to peptide degradation. americanpeptidesociety.org

For the synthesis of this compound, the side chains of both glutamine (an amide) and histidine (an imidazole (B134444) ring) also require protection to prevent unwanted side reactions.

Comparison of Fmoc and Boc Strategies

Feature Fmoc Strategy Boc Strategy
Nα-Protecting Group 9-fluorenylmethyloxycarbonyl (Fmoc) tert-butyloxycarbonyl (Boc)
Deprotection Condition Base-labile (e.g., piperidine in DMF) americanpeptidesociety.org Acid-labile (e.g., TFA) americanpeptidesociety.org
Side-Chain Protection Acid-labile (e.g., tBu) iris-biotech.de Strong acid-labile (e.g., Bzl) peptide.com
Final Cleavage Strong acid (e.g., TFA) peptide.com Strong acid (e.g., HF) nih.gov
Advantages Mild deprotection, suitable for complex peptides. americanpeptidesociety.org Can be advantageous for hydrophobic peptides. peptide.com

| Disadvantages | Potential for racemization under basic conditions. | Harsher conditions can degrade the peptide. americanpeptidesociety.org |

Microwave-Assisted SPPS for Efficiency Enhancement.nih.govcreative-peptides.comacs.org

To accelerate the synthesis process, microwave irradiation can be integrated into SPPS protocols. nih.govcreative-peptides.com Microwave-assisted SPPS (MW-SPPS) utilizes microwave energy to rapidly and uniformly heat the reaction mixture, which can significantly reduce the time required for both the coupling and deprotection steps. creative-peptides.com This enhancement in reaction kinetics can lead to higher purity and yields, especially for "difficult" peptide sequences that are prone to aggregation or steric hindrance. nih.gov The precise control of temperature afforded by microwave synthesizers helps to minimize side reactions. creative-peptides.comacs.org This technology has been successfully applied to the synthesis of complex peptides and small proteins, demonstrating its robustness and efficiency. nih.gov

Liquid-Phase Peptide Synthesis (LPPS) Approaches.kbdna.comlifetein.comformulationbio.comambiopharm.com

Liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, is a classical method that remains valuable, particularly for the large-scale production of shorter peptides like dipeptides and tripeptides. lifetein.comambiopharm.com In LPPS, the reactions are carried out in a solution, which allows for easier purification of intermediates and better monitoring of the reaction progress compared to SPPS. kbdna.comformulationbio.com This method can be more economical for shorter sequences as it may require fewer excess reagents. ambiopharm.com A key advantage of LPPS is its scalability, making it suitable for commercial production. kbdna.com

Molecular Hiving™ Technology in LPPS.bachem.comxtalks.com

A significant innovation in LPPS is Molecular Hiving™ technology. bachem.comxtalks.com This technique combines the advantages of both SPPS and traditional LPPS by using a soluble hydrophobic tag that functions similarly to the solid resin in SPPS. xtalks.com The peptide is synthesized in solution, allowing for fast reactions and direct in-process monitoring via methods like HPLC. xtalks.com After each step, the tagged peptide can be easily separated from excess reagents and byproducts through aqueous extraction, eliminating the need for filtration and extensive washing steps. xtalks.com This approach significantly reduces solvent consumption and allows for the synthesis of peptides without the use of hazardous solvents. bachem.com

Chemo-Enzymatic Peptide Synthesis (CEPS) for Specific Ligations.researchgate.netnih.govqyaobio.com

The synthesis can be controlled either by equilibrium or kinetics. researchgate.net In kinetically controlled synthesis, an activated ester of one amino acid is used as a substrate for the enzyme, which then catalyzes its reaction with the amino group of the second amino acid. researchgate.net Engineered enzymes with enhanced stability and activity have expanded the scope of CEPS, making it a viable method for producing complex peptides. qyaobio.com

Derivatization Techniques for Enhanced Analytical Detection and Specificity.researchgate.netnih.govwiley.commdpi.com

The analysis of dipeptides like this compound in complex biological samples can be challenging due to their low concentrations and limited fragmentation in mass spectrometry. nih.govwiley.com Derivatization, the chemical modification of the analyte, is a powerful strategy to overcome these challenges.

By introducing a specific chemical tag to the dipeptide, its properties can be altered to improve its detectability. For instance, derivatizing the free amino group of the dipeptide with a reagent like phenyl isocyanate (PIC) or isobutyl chloroformate can enhance its ionization efficiency and promote more informative fragmentation patterns in tandem mass spectrometry (MS/MS). researchgate.netwiley.com This allows for more reliable identification and quantification.

Another approach involves using charge-fixed reagents, such as tris(2,4,6-trimethoxyphenyl)-methyl carbenium hexafluoroborate. nih.gov This reagent attaches a permanently charged group to the peptide, ensuring strong signals in both ESI and MALDI mass spectrometry and moving the target signal away from potential matrix interference. nih.gov For dipeptides containing specific functional groups, such as the thiol in cysteine-containing dipeptides, specific derivatizing agents like monobromobimane (B13751) can be used to ensure accurate quantification by preventing oxidation and other side reactions. d-nb.info Derivatization with reagents that introduce fluorescent or UV-absorbing chromophores can also enable detection by HPLC with fluorescence or UV detectors. mdpi.com

Table of Derivatization Reagents for Dipeptide Analysis

Derivatization Reagent Target Functional Group Analytical Enhancement Reference
Phenyl Isocyanate (PIC) Free amino group Improved LC/MS/MS fragmentation researchgate.net
Isobutyl Chloroformate Free amino group Enhanced MS/MS fragmentation, increased sensitivity wiley.com
Tris(2,4,6-trimethoxyphenyl)-methyl carbenium hexafluoroborate Peptides Introduces a fixed positive charge for high MS sensitivity nih.gov
Monobromobimane Thiol group (e.g., in Cysteine) Prevents oxidation, enables accurate LC-MS/MS quantification d-nb.info

Computational and Theoretical Investigations of Glutaminylhistidine

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. kegg.jptudublin.ie For Glutaminylhistidine, MD simulations can reveal its conformational landscape, identifying the most stable three-dimensional structures and the dynamics of their interconversion.

Detailed research findings from MD simulations on peptides containing glutamine or histidine have shown that the conformational flexibility is crucial for their biological function. For instance, simulations of the glutamate (B1630785) receptor have provided insights into the conformational changes that occur upon ligand binding. uah.es Similarly, studies on the diphtheria toxin T-domain have used constant-pH MD simulations to understand how the protonation state of histidine residues influences conformational switching. mdpi.com

Although specific MD studies exclusively focused on this compound are not abundant in publicly available literature, the methodology would involve solvating the dipeptide in a water box and simulating its behavior under physiological conditions. Key parameters that would be analyzed include:

Dihedral Angle Distributions: To understand the rotational flexibility around the peptide bond and the side chains of glutamine and histidine.

Root Mean Square Deviation (RMSD): To assess the stability of different conformations over the simulation time.

Radial Distribution Functions: To characterize the interactions between the peptide and surrounding water molecules.

Such simulations would likely reveal a complex conformational space, with multiple low-energy states accessible to the molecule. The imidazole (B134444) ring of histidine and the amide group of glutamine would be expected to play significant roles in forming intramolecular and intermolecular hydrogen bonds, which would be critical in determining the preferred conformations.

Table 1: Representative Parameters in Molecular Dynamics Simulations of Peptides

ParameterDescriptionRelevance to this compound
Force FieldA set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms.Determines the accuracy of the simulated molecular mechanics. Commonly used force fields include AMBER and CHARMM.
Simulation TimeThe total time duration for which the molecular movements are simulated.Longer simulation times allow for the exploration of a wider range of conformational states.
Temperature & PressureEnvironmental conditions maintained during the simulation.Typically set to physiological values (e.g., 300 K and 1 atm) to mimic biological conditions.
Solvent ModelThe representation of the solvent (usually water) in the simulation.Explicit solvent models provide a more realistic environment for the peptide.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and properties of molecules. plos.org For this compound, these methods can provide a detailed understanding of its charge distribution, orbital energies, and reactivity.

Methods like Density Functional Theory (DFT) are commonly used to calculate various electronic properties. mdpi.comnih.gov A theoretical investigation of transition metal-histidine complexes using DFT has demonstrated its utility in understanding coordination geometries and electronic interactions. mdpi.comnih.gov For this compound, DFT calculations could be used to determine:

Molecular Electrostatic Potential (MEP): To identify the electron-rich and electron-poor regions of the molecule, which are crucial for predicting sites of interaction with other molecules.

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity and electronic transitions. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability.

Natural Bond Orbital (NBO) Analysis: To analyze the charge distribution and the nature of the chemical bonds within the molecule.

These calculations would likely highlight the nucleophilic character of the imidazole nitrogen atoms in the histidine residue and the electrophilic character of the carbonyl carbons. The electronic properties are also influenced by the protonation state of the imidazole ring, which can be modeled using these quantum chemical methods. unl.pt

Table 2: Predicted Electronic Properties of this compound (Illustrative)

PropertyPredicted Value/DescriptionSignificance
Dipole MomentA significant dipole moment is expected due to the polar nature of the amino acid residues.Influences solubility and interactions with polar molecules and electric fields.
HOMO-LUMO GapThe energy gap would be indicative of its relative stability and reactivity.A larger gap suggests higher stability.
Partial Atomic ChargesThe nitrogen and oxygen atoms would carry negative partial charges, while hydrogens attached to them and carbonyl carbons would be positively charged.Determines the sites for electrostatic interactions and hydrogen bonding.

In Silico Prediction of Enzymatic Interactions and Binding Sites

In silico methods are instrumental in predicting how a molecule like this compound might interact with enzymes. genome.jpresearchgate.net These computational techniques can screen large libraries of proteins to identify potential binding partners and elucidate the specific binding modes.

Molecular docking is a primary tool used for this purpose. This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies could be performed against various enzymes involved in peptide metabolism or signaling. For example, a study on the inhibition of human glutaminyl cyclase (hQC) utilized molecular docking and free energy perturbation methods to understand the binding mechanisms of inhibitors. rsc.org

The general workflow for predicting enzymatic interactions for this compound would involve:

Target Selection: Identifying potential enzymes that might bind to or be modulated by this compound. These could include peptidases, peptide transporters, or enzymes involved in glutamine and histidine metabolic pathways.

Molecular Docking: Docking this compound into the active or allosteric sites of the selected enzymes.

Binding Affinity Estimation: Calculating the binding free energy to rank the potential interactions.

Interaction Analysis: Visualizing the docked pose to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the enzyme's amino acid residues.

These studies could reveal, for instance, whether this compound can act as a substrate or an inhibitor for specific enzymes. The imidazole ring of histidine and the flexible side chain of glutamine would likely be key determinants in the specificity of these interactions.

Metabolic Flux Analysis and Network Modeling (Contextual to glutamine metabolism)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. uah.esgenome.jp In the context of glutamine metabolism, MFA can help to understand the fate of glutamine and its derivatives, including this compound, within cellular metabolic networks. tudublin.ienih.govvanderbilt.educreative-proteomics.com

Mammalian cells in culture are known for their high rate of glutamine consumption, a phenomenon termed "glutaminolysis". vanderbilt.edu Glutamine serves as a key source of carbon and nitrogen for the synthesis of other amino acids, nucleotides, and for energy production through the TCA cycle. nih.gov

While direct MFA studies quantifying the flux through a "this compound pool" are not commonly reported, its formation and degradation would be embedded within the larger network of glutamine and histidine metabolism. A network model for MFA that includes this compound would consider the following reactions:

Synthesis: The condensation of glutamine and histidine, likely catalyzed by a peptide synthetase.

Degradation: The hydrolysis of this compound back to glutamine and histidine by peptidases.

Transport: The import or export of this compound across the cell membrane.

By using isotopically labeled glutamine or histidine (e.g., ¹³C-labeled), MFA experiments could trace the flow of these labels through the metabolic network and quantify the rate of this compound turnover. Such an analysis could reveal the significance of this dipeptide in cellular processes, for example, as a storage form of amino acids or as a signaling molecule.

Bioinformatics Approaches for Pathway Mapping and Functional Annotation (e.g., KEGG, HMDB)

Bioinformatics databases are essential resources for mapping the metabolic pathways and annotating the functions of metabolites. researchgate.netmaayanlab.cloudscispace.comresearchgate.net The Human Metabolome Database (HMDB) and the Kyoto Encyclopedia of Genes and Genomes (KEGG) are two of the most comprehensive resources in this area. frontiersin.org

The HMDB contains a detailed entry for this compound (HMDB0028799). kegg.jp This entry provides a wealth of information, including its chemical structure, physicochemical properties, and known food sources. kegg.jp However, as of the latest updates, specific metabolic pathway information for this compound is listed as "Not Available". kegg.jp

The KEGG database contains detailed maps for histidine metabolism (map00340) and glutamine/glutamate metabolism. genome.jpgenome.jpnih.gov While this compound itself is not explicitly included as a node in these reference pathways, the pathways of its constituent amino acids are well-defined.

Histidine Metabolism (KEGG: map00340): This pathway details the biosynthesis of histidine from phosphoribosyl pyrophosphate (PRPP) and its degradation to glutamate. genome.jp

Glutamine and Glutamate Metabolism (KEGG: map00250): This pathway illustrates the central role of glutamine and glutamate in nitrogen metabolism and their connection to the TCA cycle.

Bioinformatics approaches can be used to infer the potential roles of this compound by analyzing these related pathways. For example, its synthesis could be a mechanism for regulating the intracellular pools of glutamine and histidine. Its degradation could serve to release these amino acids when needed. Functional annotation can also be inferred from its observed presence in certain biological samples or its correlation with specific physiological states.

Future Directions and Emerging Research Frontiers for Glutaminylhistidine

Elucidation of Novel Biological Activities and Mechanistic Pathways

Future research is poised to uncover the specific biological roles of Glutaminylhistidine. Preliminary studies have indicated its potential involvement in several physiological and pathological processes, suggesting that it is more than just an intermediate in protein turnover.

Key research findings point toward several potential activities:

Neurological Function: A patent has described a composition containing this compound as an active ingredient for the potential improvement of tic disorders, suggesting a possible role in neuromodulation. google.com

Metabolic and Immune Response: In a mouse model of echinococcosis, a parasitic disease, levels of this compound were found to be significantly upregulated in the liver. nih.govresearchgate.net This suggests the dipeptide may be involved in the host's metabolic response to parasitic infection.

Exercise Physiology: A study on Mongolian horses undergoing endurance exercise found a positive correlation between this compound levels and serum creatine (B1669601) kinase, an indicator of muscle stress. mdpi.com This link suggests a potential role in metabolic adaptation to strenuous physical activity or as a marker of muscle damage. mdpi.com

Table 1: Potential Biological Activities of this compound

Research Area Observed Association Potential Biological Role Source(s)
Neurology Ingredient in a composition to improve tic disorders. Neuromodulation, regulation of involuntary muscle movements. google.com
Immunology/Pathology Upregulated in mouse liver during echinococcosis infection. Biomarker or participant in the host metabolic response to infection. nih.govresearchgate.net
Exercise Physiology Positively correlated with creatine kinase in horses post-exercise. Role in muscle energy metabolism, response to oxidative stress. mdpi.com
Animal Nutrition Negatively correlated with residual feed intake in pigs. Marker or mediator of feed efficiency and intestinal health. researchgate.net

Further research is required to transition from these correlations to a clear understanding of the mechanistic pathways through which this compound exerts its effects.

Discovery of Specific Enzymes Involved in this compound Metabolism

The precise enzymatic machinery governing the synthesis and degradation of this compound in organisms has not yet been specifically identified. However, knowledge of general dipeptide and amino acid metabolism provides a clear roadmap for this discovery process.

Synthesis: The formation of this compound likely occurs through enzymatic ligation of glutamine and histidine. This process could be catalyzed by enzymes such as L-amino acid ligases or non-ribosomal peptide synthetases (NRPSs). nih.govresearchgate.net For instance, researchers have identified an enzyme from Bacillus subtilis capable of directly linking two free amino acids to form various dipeptides and have developed industrial manufacturing processes based on this discovery. kyowahakko-bio.co.jp

Degradation: The breakdown of this compound into its constituent amino acids, glutamine and histidine, is expected to be carried out by peptidases, specifically dipeptidases. While a specific this compound dipeptidase is unknown, the body has various peptidases, such as carnosinase which hydrolyzes the related dipeptide carnosine (β-alanyl-L-histidine), that exhibit substrate specificity that may include this compound. nih.gov The released glutamine and histidine would then enter their respective metabolic pathways. Histidine catabolism is initiated by the enzyme histidase, converting it to urocanic acid, while glutamine is converted to glutamate (B1630785) by glutaminase. nih.govnih.govlibretexts.org

Table 2: Putative Enzyme Classes in this compound Metabolism

Metabolic Process Putative Enzyme Class General Function Source(s)
Synthesis L-amino acid α-ligase Catalyzes peptide bond formation between two free amino acids. nih.gov
Synthesis Non-ribosomal peptide synthetase (NRPS) Multi-enzyme complexes that synthesize peptides without ribosomes. nih.gov
Degradation Dipeptidase Hydrolyzes dipeptides into their constituent amino acids. nih.gov
Constituent Metabolism Histidase Initiates the catabolism of histidine. nih.govnih.gov
Constituent Metabolism Glutaminase Converts glutamine to glutamate. libretexts.org

Future research should focus on isolating and characterizing the specific enzymes responsible for these processes, which would enable a deeper understanding of how cellular levels of this compound are regulated.

Development of Advanced Biosensors for Dipeptide Quantification in Complex Matrices

Currently, the quantification of this compound in complex biological samples like blood or tissue is primarily achieved through sophisticated analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). nih.govmdpi.com While highly sensitive and specific, these methods require extensive sample preparation and are laboratory-bound. The development of advanced biosensors offers the potential for rapid, real-time, and potentially point-of-care quantification.

Emerging biosensor technologies that could be adapted for this compound include:

Optical Biosensors: These sensors detect changes in light properties. A ratiometric peptidyl platform has been developed for a ferrocene-modified histidine dipeptide, where the ratio of green to blue fluorescence correlates with the peptide concentration over a wide range. acs.orgresearchgate.net Another approach uses peptide-encapsulated single-wall carbon nanotubes (SWCNTs) where enzymatic cleavage of the peptide causes a detectable drop in photoluminescence. mdpi.com

Electrochemical Biosensors: These devices measure changes in electrical signals upon interaction with the target molecule. Ultrasensitive electrochemical biosensors have been created using peptides as the recognition element to detect antibodies in human serum, demonstrating the potential for high sensitivity. mdpi.com

Fiber-Optic Biosensors: These sensors can provide label-free detection of target molecules, including proteins and potentially smaller peptides, in various sample types with high sensitivity. foxbiosystems.com

Table 3: Comparison of Potential Biosensor Technologies for this compound

Biosensor Type Principle of Operation Potential Advantages Source(s)
Optical (Fluorescence Ratio) Target concentration correlates with a change in fluorescence emission ratio. High sensitivity, wide detection range, potential for intracellular imaging. acs.orgresearchgate.net
Optical (SWCNT) Enzymatic cleavage of a peptide wrapper alters nanotube photoluminescence. Simple, cost-effective, adaptable to paper-based formats. mdpi.com
Electrochemical Target binding to a peptide-functionalized electrode causes a change in redox signal. High sensitivity, potential for miniaturization and portability. mdpi.com
Fiber-Optic Target binding to a functionalized probe surface causes a detectable shift in light waves. Label-free detection, rapid analysis, applicable to complex matrices. foxbiosystems.com

The primary challenge will be to develop recognition elements—such as specific antibodies, aptamers, or engineered enzymes—that can bind this compound with high affinity and selectivity for integration into these sensor platforms.

Engineered Biosynthesis of this compound in Microbial Systems

The chemical synthesis of specific dipeptides can be complex and costly. kyowahakko-bio.co.jp Metabolic engineering of microbial systems presents a promising alternative for the sustainable and cost-effective production of this compound. Several strategies have been successfully employed for other dipeptides and could be adapted. researchgate.net

Key approaches for engineered biosynthesis include:

Enzyme-based Fermentation: This involves using microbes that express enzymes capable of linking amino acids. A proven industrial process for L-alanyl-L-glutamine combines traditional amino acid fermentation with a dipeptide-forming enzyme from Bacillus subtilis. researchgate.netkyowahakko-bio.co.jp A similar system could be developed for this compound by identifying or engineering an appropriate L-amino acid ligase.

Metabolic Pathway Engineering: This strategy involves modifying the host organism's metabolism to increase the intracellular pools of the precursor amino acids, glutamine and histidine. For example, the efficient synthesis of γ-glutamylcysteine in the yeast Yarrowia lipolytica was achieved by overexpressing genes involved in cysteine and glutamate synthesis. nih.gov A parallel approach for this compound would involve upregulating the biosynthetic pathways for glutamine and histidine in a production host like Escherichia coli or yeast. nih.govwikipedia.org

Disruption of Competing Pathways: To maximize product yield, it may be necessary to disrupt or downregulate pathways that consume the precursor amino acids or the final dipeptide product. In the case of γ-glutamylcysteine production, the gene for glutathione (B108866) synthase, which consumes the dipeptide, was disrupted. nih.gov

Table 4: Potential Strategies for Engineered Biosynthesis of this compound

Strategy Description Example Organism(s) Source(s)
Overexpression of a Dipeptide-Synthesizing Enzyme Introduce and express a gene for an L-amino acid ligase or similar enzyme that joins glutamine and histidine. E. coli, Bacillus subtilis researchgate.netkyowahakko-bio.co.jp
Upregulation of Precursor Supply Engineer the host to overproduce the amino acids glutamine and histidine by enhancing their biosynthetic pathways. Yarrowia lipolytica, E. coli nih.govnih.gov
Deletion of Competing Pathways Knock out genes for enzymes that degrade this compound or consume its precursors for other processes. Yarrowia lipolytica nih.gov

Success in this area would not only provide a ready source of this compound for research but could also enable its commercial production for applications in nutrition, medicine, and agriculture.

Translational Research Perspectives for Biomarker Discovery in Animal Physiology and Disease

Translational research focusing on this compound as a biomarker holds significant promise for both veterinary and human medicine. A biomarker is a measurable indicator of a biological state or condition. mdpi.com Metabolomics studies have already flagged this compound as a molecule of interest in several contexts. nih.gov

Potential translational applications include:

Disease Diagnosis and Monitoring: The upregulation of this compound in the livers of mice with echinococcosis suggests it could be explored as a potential biomarker for diagnosing or monitoring the progression of this and possibly other parasitic diseases. nih.govresearchgate.net

Sports Medicine and Animal Performance: The correlation between this compound and creatine kinase after intense exercise in horses suggests its potential as a biomarker for monitoring exercise-induced stress, overtraining, or oxidative imbalance. mdpi.com

Livestock Production: The link between this compound and feed efficiency in pigs indicates it could become a valuable biomarker in breeding programs to select for more efficient animals, reducing production costs and environmental impact. researchgate.net

Nutritional Biomarker: The dipeptide has been detected in foods such as chicken, pork, and milk, raising the possibility of its use as a biomarker for the consumption of these specific foods. hmdb.ca

Muscle Health: The histidine metabolic pathway, which would include this compound, has been linked to muscle deficits in a mouse model of rheumatoid arthritis, suggesting the dipeptide could be a candidate biomarker for muscle wasting conditions (cachexia or sarcopenia) associated with chronic diseases. mdpi.com

Table 5: Summary of Translational Perspectives for this compound as a Biomarker

Field Potential Application Animal Model / Population Source(s)
Infectious Disease Biomarker for parasitic infection Mice (Echinococcosis) nih.govresearchgate.net
Veterinary Sports Medicine Biomarker for exercise-induced muscle stress Horses (Endurance Exercise) mdpi.com
Agriculture Biomarker for feed efficiency Pigs researchgate.net
Chronic Disease Biomarker for muscle loss Mice (Arthritis Model) mdpi.com
Dietary Monitoring Biomarker for consumption of specific animal products Humans hmdb.ca

The next critical step in this translational pipeline is the validation of these initial findings in larger, well-defined animal and human cohorts to establish the sensitivity, specificity, and clinical utility of this compound as a reliable biomarker.

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